Potassium bromide

Catalog No.
S599057
CAS No.
7758-02-3
M.F
BrK
M. Wt
119.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium bromide

CAS Number

7758-02-3

Product Name

Potassium bromide

IUPAC Name

potassium;bromide

Molecular Formula

BrK

Molecular Weight

119.00 g/mol

InChI

InChI=1S/BrH.K/h1H;/q;+1/p-1

InChI Key

IOLCXVTUBQKXJR-UHFFFAOYSA-M

SMILES

[K+].[Br-]

Solubility

greater than or equal to 100 mg/mL at 59 °F (NTP, 1992)
In water, 67.8 g/100 g at 25 °C
Soluble in water
1 g dissolves in 1.5 mL water, 1 mL boiling water
1 g dissolves in 250 mL alcohol, 21 mL boiling alcohol, 4.6 mL glycerol
For more Solubility (Complete) data for Potassium bromide (6 total), please visit the HSDB record page.

Synonyms

KBr, potassium bromide

Canonical SMILES

[K+].[Br-]

Isomeric SMILES

[K+].[Br-]

Antiepileptic Agent

Potassium bromide (KBr) has a long history of use as an antiepileptic drug []. While largely replaced by newer medications due to its side effects, it is still used in specific cases, particularly for refractory seizures in children []. Research is ongoing to understand the mechanisms by which KBr exerts its anticonvulsant effects, which are believed to involve modulation of GABAergic signaling in the central nervous system [].

Impact on Memory

Studies in animals have explored the potential influence of KBr on memory function. One study investigated the effects of both acute and long-term KBr administration on spatial working memory in rats. The results suggest that KBr may have negative impacts on this specific aspect of memory, potentially due to its effects on specific brain pathways involved in memory formation []. Further research is needed to determine the precise mechanisms and potential clinical implications of these findings.

Other Scientific Research Applications

Crystallization

Potassium bromide is used in the field of biochemistry for protein crystallization. It acts as a precipitating agent, helping to induce the formation of protein crystals, which are essential for structural analysis techniques such as X-ray crystallography [].

Potassium bromide is an inorganic compound with the chemical formula potassium bromide. It is a white crystalline salt that is highly soluble in water, forming a neutral solution with a pH of approximately 7. The compound is formed through the ionic bonding of potassium cations (K+K^+) and bromide anions (BrBr^-), resulting in a 1:1 ratio of these ions within its crystal lattice structure. This compound is known for its stability and is often encountered in various forms, including fine powders and colorless crystals .

  • Formation Reaction: The synthesis of potassium bromide can be represented by the reaction between potassium and bromine:
    2K+Br22KBr2K+Br_2\rightarrow 2KBr
  • Precipitation Reaction: In aqueous solution, potassium bromide can react with silver nitrate to form silver bromide:
    KBr_{(aq)}+AgNO_3_{(aq)}\rightarrow AgBr_{(s)}+KNO_3_{(aq)}
  • Complex Formation: Potassium bromide can also form complexes with metal halides. For example, when reacted with copper(II) bromide, it produces a complex:
    2KBr_{(aq)}+CuBr_2_{(aq)}\rightarrow K_2[CuBr_4]_{(aq)}

These reactions highlight the versatility of potassium bromide as both a reactant and a product in various chemical processes .

Potassium bromide can be synthesized through several methods:

  • Direct Synthesis: Reacting elemental potassium with bromine gas.
    2K+Br_2\rightarrow 2KBr
  • Reaction of Potassium Carbonate with Iron Bromide: A traditional method involves reacting potassium carbonate with iron(III) bromide:
    4K_2CO_3+Fe_3Br_8\rightarrow 8KBr+Fe_3O_4+4CO_2

This method allows for the production of potassium bromide in a laboratory setting without requiring extensive purification steps .

Potassium bromide has diverse applications across various fields:

  • Pharmaceuticals: Used as an anticonvulsant and sedative.
  • Photography: Acts as a restrainer in photographic development processes.
  • Optics: Employed in the manufacturing of infrared optical components due to its transparency across a wide range of wavelengths.
  • Chemical Industry: Serves as a source of bromide ions for various

Research indicates that potassium bromide interacts with other compounds in significant ways:

  • Ozone Interaction: Potassium bromide has been studied for its reactions with ozone and carbon dioxide, which can lead to the formation of bicarbonates under specific conditions:
    2KBr_{(cr)}+O_3_{(g)}+2CO_2_{(g)}+H_2O_{(g)}\rightarrow 2KHCO_3_{(cr)}

These interactions can have implications for atmospheric chemistry and environmental science .

Potassium bromide shares similarities with other halides but possesses unique characteristics that distinguish it:

CompoundChemical FormulaSolubility in WaterPrimary Uses
Sodium BromideNaBrHighAntiseptic, photography
Calcium BromideCaBr₂ModerateDehydrating agent
Lithium BromideLiBrHighMoisture absorber, pharmaceuticals
Ammonium BromideNH₄BrHighLaboratory reagent

Uniqueness of Potassium Bromide:

  • Potassium bromide is particularly noted for its use as an anticonvulsant in veterinary medicine, which is less common among other similar compounds.
  • Its high solubility and stability make it suitable for specific applications in optics and photography where others may not perform as effectively .

Physical Description

Potassium bromide appears as odorless colorless crystals or white crystalline powder or white granular solid with a pungent bitter saline taste. Aqueous solutions are neutral (pH about 7). (NTP, 1992)
Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid; Dry Powder
Colorless or white solid; Slightly hygroscopic; [HSDB] White odorless powder; [MSDSonline]

Color/Form

Colorless crystals or white granules or powder
Colorless cubic crystals
White, crystalline powder or granules

Hydrogen Bond Acceptor Count

1

Exact Mass

117.88204 g/mol

Monoisotopic Mass

117.88204 g/mol

Boiling Point

2615 °F at 760 mmHg (NTP, 1992)
1435 °C

Heavy Atom Count

2

Taste

Pungent, strong, bitter, saline

Density

2.75 at 77 °F (NTP, 1992) - Denser than water; will sink
2.74 g/cu cm at 25 °C

Odor

Odorless

Decomposition

Hazardous decomposition products formed under fire conditions. - Hydrogen bromide gas, Potassium oxides.
When heated to decomposition it emits toxic fumes of /potassium oxide and hydrogen bromides/.

Melting Point

1346 °F (NTP, 1992)
730 °C

UNII

OSD78555ZM

GHS Hazard Statements

Aggregated GHS information provided by 600 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 99 of 600 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 501 of 600 companies with hazard statement code(s):;
H315 (13.57%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.01%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (13.17%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Potassium bromide is a white crystalline powder or granule. It is odorless and has a strong, bitter taste. It is soluble in water. USE: Potassium bromide is an important commercial chemical. It is used in human and animal veterinary medicine as a sedative and anti-seizure medication. It may be used in the washing or to assist in the lye peeling of fruits and vegetables. It is also used in photography and as an analytical standard in laboratories. It is also used in sanitizing food processing equipment and utensils. It was used as an algaecide tablet to control bacteria and algae growth in spas. EXPOSURE: Workers who use potassium bromide may breathe in mists or have direct skin contact. The general population is not likely to be exposed to potassium bromide unless through administration of a prescription. If potassium bromide is released to the environment, it will absorb moisture from the air and dissolve. RISK: Potassium bromide is not a skin irritant in humans. Nervous system effects (drowsiness, weakness, impaired movement, dizziness, confusion, hallucinations, memory loss, mania, increased spinal fluid pressure, coma), skin rash, blurred vision and enlarged pupils, and nausea and vomiting have been reported following medical use of bromide-containing sedatives or accidental ingestion of large amounts of bromide salts, including potassium bromide. Damage to the kidneys and liver and bleeding have also been reported in poisoning cases following ingestion of high doses. Temporary nervous system effects (drowsiness, low muscle tone, impaired reflexes) have been reported in infants born to mothers exposed to high levels of bromide during pregnancy through prescription drugs or in a photographic laboratory. Potassium bromide is an eye irritant in laboratory animals. Data on the potential for potassium bromide to cause infertility, abortion, or birth defects in laboratory animals were not available. No tumors were induced in laboratory animals following lifetime oral exposure to potassium bromide. The potential for potassium bromide to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Therapeutic Uses

/EXPL THER/ A seminal study recently demonstrated that bromide (Br-) has a critical function in the assembly of type IV collagen in basement membrane (BM), and suggested that Br- supplementation has therapeutic potential for BM diseases. Because salts of bromide (KBr and NaBr) have been used as antiepileptic drugs for several decades, repositioning of Br- for BM diseases is probable. However, the effects of Br- on glomerular basement membrane (GBM) disease such as Alport syndrome (AS) and its impact on the kidney are still unknown. In this study, we administered daily for 16 weeks 75 mg/kg or 250 mg/kg (within clinical dosage) NaBr or NaCl (control) via drinking water to 6-week-old AS mice (mouse model of X-linked AS). Treatment with 75 mg/kg NaBr had no effect on AS progression. Surprisingly, compared with 250 mg/kg NaCl, 250 mg/kg NaBr exacerbated the progressive proteinuria and increased the serum creatinine and blood urea nitrogen in AS mice. Histological analysis revealed that glomerular injury, renal inflammation and fibrosis were exacerbated in mice treated with 250 mg/kg NaBr compared with NaCl. The expressions of renal injury markers (Lcn2, Lysozyme), matrix metalloproteinase (Mmp-12), pro-inflammatory cytokines (Il-6, Il-8, Tnf-a, Il-1beta) and pro-fibrotic genes (Tgf-beta, Col1a1, a-Sma) were also exacerbated by 250 mg/kg NaBr treatment. Notably, the exacerbating effects of Br- were not observed in wild-type mice. These findings suggest that Br- supplementation needs to be carefully evaluated for real positive health benefits and for the absence of adverse side effects especially in GBM diseases such as AS. /Sodium bromide/
/EXPL THER/ Potassium bromide was tried for two children with daily convulsive focal motor seizures with unconsciousness and focal motor seizure status. The treatment resulted in complete cessation of the attacks. It has been reported that bromide is effective for generalized tonic-clonic seizures and not for complex partial seizures, such as convulsive focal motor seizures with unconsciousness. However,/the authors'/ experiences provides evidence that bromide is one of the useful therapeutic agents for intractable symptomatic localization-related epilepsy.
/EXPL THER/ A 3-month-old male and a 4-month-old female infant with intractable seizures were diagnosed as having malignant migrating partial seizures in infancy (MMPSI) with developmental arrest on the basis of characteristics of symptoms, clinical courses and EEGs. We treated these two patients with potassium bromide (80 mg/kg) after conventional antiepileptic drugs failed to adequately control the seizures. The potassium bromide therapy resulted in complete control of seizures in one patient, and more than 95% reduction in seizure frequency in the other.
/EXPL THER/ BACKGROUND: Topical over-the-counter remedies exist to aid in the control of seborrheic dermatitis and chronic dandruff on a superficial level. Low-dose systemic oral nickel and bromide therapy has shown promise in providing improvement and eventual clearing of the disease. OBJECTIVE: The purpose of this study was to further evaluate the effect of an orally administered low-dose, homeopathic mineral therapy (Potassium bromide 1X, Sodium bromide 2X, Nickel sulfate 3X, Sodium chloride 6X) on seborrheic dermatitis and chronic dandruff. METHODS: Forty-one patients with seborrheic dermatitis and/or chronic dandruff were assigned to one of two treatment groups: Active (containing the medication) or placebo (vehicle). Study medication was administered in a placebo-controlled, randomly-selected, double-blind study for 10 weeks. At the end of 10 weeks all patients crossed over to the active medication, under a different label for an additional 10 weeks in an open study format. RESULTS: Twenty-nine patients completed the 10-week blinded portion of the study. After 10 weeks of treatment, the disease state of the active patients improved significantly over that of the placebo patients (p<0.04). The placebo patients' condition before and after crossover to active treatment was also evaluated, showing significant improvement (p<0.01) 10 weeks after crossing over to active medication. CONCLUSION: Oral therapy using a low-dose homeopathic preparation combining Potassium bromide 1X, Sodium bromide 2X, Nickel sulfate 3X, and Sodium chloride 6X, provides significant improvement in seborrheic dermatitis and dandruff after 10 weeks of dosing.
For more Therapeutic Uses (Complete) data for Potassium bromide (6 total), please visit the HSDB record page.

Vapor Pressure

1 mmHg at 1463 °F (NTP, 1992)
VP: 1 mm Hg at 795 °C

Pictograms

Irritant

Irritant

Other CAS

7758-02-3

Absorption Distribution and Excretion

OBJECTIVE: Several methods have been described to measure adherence to prescribed drug therapy. However, most of these have been shown to be inaccurate. Bromide is an anion that is readily absorbed in the gut and has an elimination half-life of about 12 days. In the present study, we investigated the pharmacokinetic properties of bromide with the objective to use it as a measure of drug adherence. METHODS: Three groups of each 8 healthy volunteers took 15, 24 or 30 mg potassium bromide, respectively, daily for 20 weeks. Serum concentrations of bromide were measured every two weeks. RESULTS: There was a linear relationship between the daily dosage taken and the mean increase of bromide concentration. In every group considerable inter-individual variability was seen. Correction for body weight resulted in an improved correlation between daily bromide dose and increase in concentration (r=0.78, p<0.01). CONCLUSIONS: Unfortunately, the inter-individual variability in clearance of bromide was considerable. This limits the use of bromide to primarily measuring adherence in individual patients during long term follow-up. Bromide appears to be a potentially useful marker to be added to drugs for assessment of individual adherence to long term drug therapy. This needs to be investigated in various patients, particularly for patients with relatively asymptomatic diseases (e.g. hypertension).
OBJECTIVE: To determine the pharmacokinetics of potassium bromide (KBr) in horses after single and multiple oral doses. ANIMALS: Twelve adult Standardbred and Thoroughbred mares. PROCEDURE: Horses were randomly assigned to two treatment groups. Group 1 horses were given a single oral dose of 120 mg/kg potassium bromide. Part 2 of the study evaluated a loading dose of 120 mg/kg KBr daily by stomach tube for 5 days, followed by 40 mg/kg daily in feed for 7 days. Serum concentrations of KBr were measured to construct concentration versus time curves and to calculate pharmacokinetic parameters. Treated horses were monitored twice daily by clinical examination. Serum concentrations of sodium, potassium and chloride ions and partial pressures of venous blood gases were determined. RESULTS: Maximum mean serum concentration following a single dose of KBr (120 mg/kg) was 423 +/- 22 ug/mL and the mean elimination half-life was 75 +/- 14 hr. Repeated administration of a loading dose of KBr (120 mg/kg once daily for 5 day) gave a maximum serum concentration 1639 +/- 156 ug/mL. The administration of lower, maintenance doses (40 mg/kg once daily) was associated with decreased serum bromide concentrations, which plateaued at approximately 1000 ug/mL. Administration of KBr was associated with significant but transient changes in serum potassium and sodium concentrations, and possible changes in base excess and plasma bicarbonate concentrations. High serum concentrations of bromide were associated with an apparent increase in serum chloride concentrations, when measured on an ion specific electrode. CONCLUSIONS: and clinical relevance Loading doses of 120 mg/kg daily over 5 days and maintenance doses of approximately 90 mg/kg of KBr administered once daily resulted in serum bromide concentrations consistent with therapeutic efficacy for the management of seizures in other species. The clinical efficacy of this agent as an anticonvulsant medication and/or calmative in horses warrants further investigation.
OBJECTIVE: To determine the pharmacokinetics of bromide in sheep after single intravenous (IV) and oral (PO) doses. PROCEDURE: Sixteen Merino sheep were randomly assigned to two treatment groups and given 120 mg/kg bromide, as sodium bromide IV or potassium bromide PO. Serum bromide concentrations were determined by colorimetric spectrophotometry. RESULTS: After IV administration the maximum concentration (Cmax) was 822.11 +/- 93.61 mg/L, volume of distribution (Vd ) was 0.286 +/- 0.031 L/kg and the clearance (Cl) was 0.836 +/- 0.255 mL/hr/kg. After PO administration the Cmax was 453.86 +/- 43.37 mg/L and the time of maximum concentration (Tmax ) was 108 +/- 125 hr. The terminal half-life of bromide after IV and PO administration was 387.93 +/- 115.35 hr and 346.72 +/- 94.05 hr, respectively. The oral bioavailability (F) of bromide was 92%. No adverse reactions were noted in either treatment group during this study. The concentration versus time profiles exhibited secondary peaks, suggestive of gastrointestinal cyclic redistribution of the drug. CONCLUSIONS AND CLINICAL RELEVANCE: When administered PO, bromide in sheep has a long half-life of approximately 14 days, with good bioavailability. Potassium bromide is a readily available, affordable salt with a long history of medical use as an anxiolytic, sedative and antiseizure therapy in other species. There are a number of husbandry activities and flock level neurological conditions, including perennial ryegrass toxicosis, in which bromide may have therapeutic or prophylactic application.
The pharmacokinetics of a multidose regimen of potassium bromide (KBr) administration in normal dogs was examined. KBr was administered at 30 mg/kg p.o. q 12 hr for a period of 115 days. Serum, urine, and cerebrospinal fluid (CSF) bromide (BR) concentrations were measured at the onset of dosing, during the accumulation phase, at steady-state, and after a subsequent dose adjustment. Median elimination half-life and steady-state serum concentration were 15.2 days and 245 mg/dL, respectively. Apparent total body clearance was 16.4 mL/day/kg and volume of distribution was 0.40 L/kg. The CSF:serum BR ratio at steady-state was 0.77. Dogs showed no neurologic deficits during maintenance dosing but significant latency shifts in waves I and V of the brainstem auditory evoked response were evident. Following a subsequent dose adjustment, serum BR concentrations of approximately 400 mg/dL were associated with caudal paresis in two dogs. Estimated half-life during the accumulation phase was shorter than elimination half-lives reported in other studies and was likely related to dietary chloride content. The range of steady-state concentrations achieved suggests individual differences in clearance and bioavailability between dogs. The described protocol reliably produced serum BR concentrations that are required by many epileptic patients for satisfactory seizure control.

Wikipedia

Potassium bromide
Mirtazapine

Drug Warnings

Thirty-six children with epilepsy resistant to conventional treatment were treated with bromides in addition to the current therapy. Six out of 19 cases with prevailingly or exclusively generalized tonic-clonic seizures became seizure-free and in 9 cases a reduction in seizure frequency of more than 50% was achieved. Freedom from seizures could not be obtained in 13 cases, who had frequent minor seizures in addition to generalized tonic-clonic seizures. In some, minor seizures were even activated. Tonic and focal seizures showed no response. Side effects were observed in one-third of the cases (acne, loss of appetite, loss of weight, fatigue) but in no case they did become intolerable. Fifty to 80 mg potassium bromide per kg body weight seems to be an effective daily dose range. There is a preferential indication of bromides for patients suffering from early onset epilepsy with generalized tonic-clonic seizures and/or alternating hemi-grand mal, for whom other treatment is ineffective. This disorder is characterized by a high familial incidence of epileptic seizures, onset between 6 months and 3 years of age, normal development until the onset of seizures, generalized tonic-clonic seizures and often alternating hemi-grand mal, seizure precipitation by fever, and occasional combination with or transition to myoclonic-astatic and/or myoclonic seizures. EEG is often normal or shows slight slowing in the initial phase; later it shows theta rhythms and generalized spikes and waves. Especially, if the onset is during the first year of life, the course of the epilepsy is often unfavorable.
VET: This medication should be used cautiously in older animals as they will be more susceptible to adverse effects. This medication is not indicated for use in cats.
VET: Dogs may experience drowsiness when taking, but this will generally go away after approximately 3 weeks. Increased hunger, thirst, urination, vomiting, constipation, anorexia, and uncoordinated movements may occur. During the load in dose increased nausea may be experienced.
VET: Personality changes have been occasionally reported in dogs on bromide, including attention seeking, irritability or aggression, and aimless pacing.
VET: There is no information on the relative frequency of pancreatitis in dogs associated with bromide therapy alone. However, pancreatitis has been reported to be more frequent in dogs on concurrent phenobarbital and bro-mide therapy than dogs on phenobarbital alone.

Biological Half Life

... Sixteen Merino sheep were randomly assigned to two treatment groups and given 120 mg/kg bromide, as sodium bromide IV or potassium bromide PO. ... The terminal half-life of bromide after IV and PO administration was 387.93 +/- 115.35 hr and 346.72 +/- 94.05 hr, respectively. ...
... Horses were randomly assigned to two treatment groups. Group 1 horses were given a single oral dose of 120 mg/kg potassium bromide. Part 2 of the study evaluated a loading dose of 120 mg/kg KBr daily by stomach tube for 5 days, followed by 40 mg/kg daily in feed for 7 days ... . Following a single dose of KBr (120 mg/kg) ... the mean elimination half-life was 75 +/- 14 hr. ...
... Potassium bromide was administered /to dogs/ at 30 mg/kg p.o. q 12 hr for a period of 115 days. ... Median elimination half-life /was/ 15.2 days ... .

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Methods of Manufacturing

Solutions of iron bromide and potassium carbonate are mixed and heated, the solution filtered and concentrated, and the bromide crystallized out.
Treatment of iron turnings with a 35% aqueous solution of bromine. Ferrosoferric bromide forms and can be crystallized. The iron bromide is heated to a boil with a slight excess of 15 wt% potassium carbonate solution. This forms a precipitate /potassium bromide/ that is readily filtered with no further purification necessary.
... The reaction of bromine with potassium carbonate and urea is the basis of the process. The first step of the process involves the addition of K2SO4 to the potassium carbonate solution, followed by heating to 80 °C. After the lead-containing precipitate is removed by filtration, the bromine and urea are added, and the temperature and pH are adjusted to 30 °C and 6.0-6.5, respectively. Potassium bromide is recovered by recrystallization after reduction of volume of the reacting solution by evaporation. The sulfate can be removed from the solution by addition of BaBr2.

General Manufacturing Information

Other (requires additional information)
Textiles, apparel, and leather manufacturing
Plastics Material and Resin Manufacturing
Organic Fiber Manufacturing
Potassium bromide (KBr): ACTIVE
DURING PRODUCTION OF BROMIDE SALTS, BROMINE MAY BE RELEASED INTO AIR IF REACTION VESSELS ARE NOT FULLY GAS-TIGHT, & HIGH ATMOSPHERIC CONCN MAY DEVELOP WHEN REACTION VESSELS ARE OPENED FOR CHARGING OR DISCHARGING. /BROMIDE SALTS/

Analytic Laboratory Methods

KBR DETERMINED BY AUTOMATIC COULOMETRIC-ARGENTOMETRIC TITRATION, BASED ON METHOD OF JJ LINGANE (1954).
Analyte: potassium bromide; matrix: chemical identification; procedure: visual reaction with sodium bitartrate to form white crystalline precipitate that is soluble in ammonium hydroxide and in solutions of alkali hydroxides and carbonates (Potassium test)
Analyte: potassium bromide; matrix: chemical identification; procedure: visual reaction (yellowish-white precipitate) with silver nitrate (Bromide test)
Analyte: potassium bromide; matrix: chemical purity; procedure: dissolution in water; addition of nitric acid, silver nitrate, and dibutyl phthalate; back titration with ammonium thiocyanate with ferric ammonium sulfate solution as indicato

Storage Conditions

Store in a tightly sealed container at room temperature (59-86 °F).
Keep container tightly closed in a dry and well-ventilated place. Hygroscopic.

Interactions

Bromide treatment was successful in controlling seizures in an 11-year-old Dachshund with epilepsy and presumptive phenobarbital-associated hepatopathy. Because bromide does not induce liver enzyme activity and does not seem to be hepatotoxic, it can be used to control seizures in dogs with concurrent epilepsy and hepatic disease. In this dog, institution of a special calculolytic diet with high chloride content was associated with a decrease in serum bromide concentrations and the recurrence of seizures. High chloride intake increases the elimination of bromide in dogs, leading to higher dosage requirements for bromide in dogs fed high-chloride diets.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Explore Compound Types